REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.O=S(Cl)Cl.[NH:16]([CH2:19][CH3:20])[CH2:17][CH3:18]>>[CH2:17]([N:16]([CH2:19][CH3:20])[C:1](=[O:3])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)[CH3:18]
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Name
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|
Quantity
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1.07 g
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Type
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reactant
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Smiles
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C(=O)(O)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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O=S(Cl)Cl
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Name
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|
Quantity
|
2.07 mL
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Type
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reactant
|
Smiles
|
N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 6 hours until the solid
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Duration
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6 h
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Type
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DISSOLUTION
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Details
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was totally dissolved in solution
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Type
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CUSTOM
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Details
|
Then SOCl2 was evaporated under reduced pressure
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Type
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ADDITION
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Details
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Toluene (10 ml) was added to the residue
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Type
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CUSTOM
|
Details
|
removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting residue was dissolved in anhydrous DCM (10 ml)
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)C=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.44 mmol | |
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |